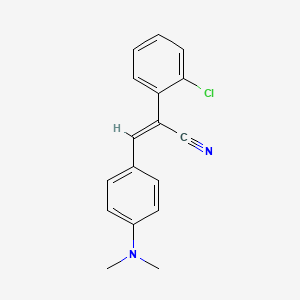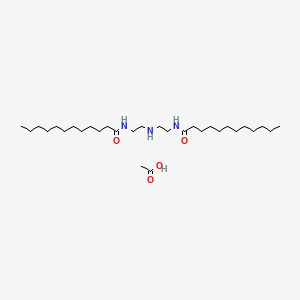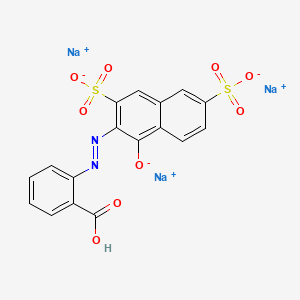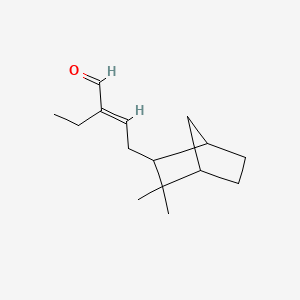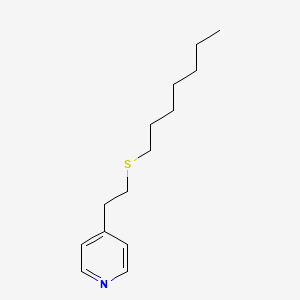
Sodium phenyllactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium phenyllactate can be synthesized through the neutralization of phenyllactic acid with sodium hydroxide. The reaction typically involves dissolving phenyllactic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors where phenyllactic acid and sodium hydroxide are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Sodium phenyllactate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylpropionic acid.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Phenylpyruvic acid.
Reduction: Phenylpropionic acid.
Substitution: Nitro derivatives or halogenated derivatives of this compound.
Scientific Research Applications
Sodium phenyllactate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its use in the treatment of metabolic disorders.
Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of sodium phenyllactate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. It may also play a role in metabolic pathways by acting as a substrate or inhibitor of specific enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Sodium phenyllactate can be compared with other similar compounds, such as:
Sodium phenylacetate: Both compounds contain a phenyl group, but sodium phenylacetate has a simpler structure with a phenyl group attached to an acetate moiety.
Sodium lactate: Sodium lactate lacks the phenyl group and is primarily used for its buffering and moisturizing properties.
Sodium benzoate: Sodium benzoate contains a benzoate moiety and is commonly used as a preservative.
The uniqueness of this compound lies in its combination of a phenyl group with a lactic acid moiety, which imparts specific chemical and biological properties that are distinct from those of the similar compounds listed above.
Properties
CAS No. |
79428-01-6 |
|---|---|
Molecular Formula |
C9H9NaO3 |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
DVSAFLNBVQKEKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



